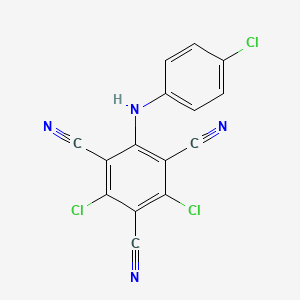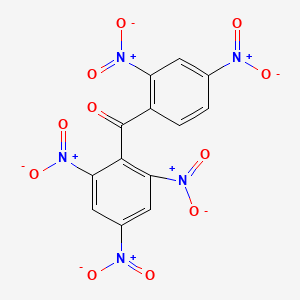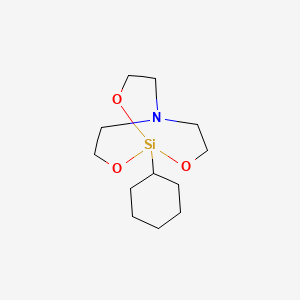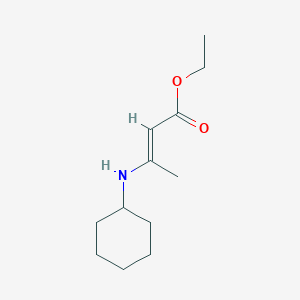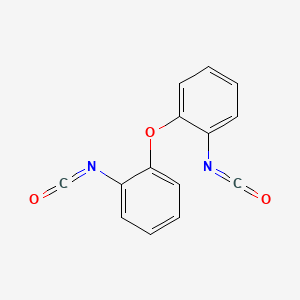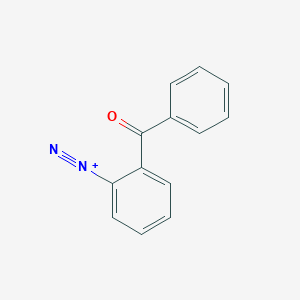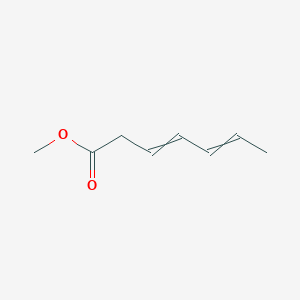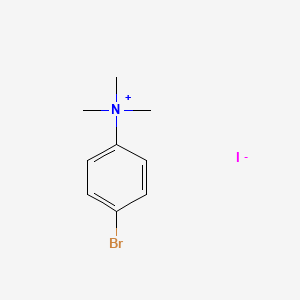
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodioxole ring, a pyrrolidinone moiety, and a piperazine ring. Its hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
The synthesis of 1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Benzodioxole Ring: This step typically involves the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrrolidinone Moiety: This can be achieved through the reaction of succinic anhydride with amines, followed by cyclization.
Coupling with Piperazine: The final step involves the coupling of the benzodioxole-pyrrolidinone intermediate with piperazine under controlled conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced purification techniques.
Análisis De Reacciones Químicas
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halides or other nucleophiles replace hydrogen atoms.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., halides). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with enzymes and receptors, modulating their activity. The pyrrolidinone moiety can interact with proteins, affecting their function. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)piperazine: Lacks the pyrrolidinone moiety, resulting in different biological activities.
1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone: Lacks the piperazine ring, affecting its solubility and bioavailability.
1-(1,3-Benzodioxol-5-yl)-5-oxo-2-pyrrolidinyl)piperazine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
38160-25-7 |
|---|---|
Fórmula molecular |
C16H20ClN3O4 |
Peso molecular |
353.80 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C16H19N3O4.ClH/c20-15-7-11(16(21)18-5-3-17-4-6-18)9-19(15)12-1-2-13-14(8-12)23-10-22-13;/h1-2,8,11,17H,3-7,9-10H2;1H |
Clave InChI |
VXBHVDLJNVLLDD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



